2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (CAS 1260816-07-6) is a highly specialized, conformationally restricted bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. It combines a rigid, low-lipophilicity azetidine ring with a metabolically robust 5-fluoropyridine moiety. Procured strictly as the dihydrochloride salt, this material overcomes the severe handling limitations of the free base, providing a stable, free-flowing crystalline solid with excellent aqueous solubility. Its primary procurement value lies in its role as a premium bioisostere for piperidine- and pyrrolidine-linked pyridines, enabling precise modulation of basicity, metabolic clearance, and target residence time without expanding the steric bulk of the molecular scaffold [1].
Fixed 5-Fluoro-2-azetidinyl pattern
Defines precise exit-vector geometry
Dihydrochloride stoichiometric control
Enables accurate molar equivalents
SAR-driven med chem & fragment design
Supports CNS & kinase hinge-binding studies
Substituting this specific dihydrochloride salt with its free base or larger ring analogs introduces critical process and performance failures. The free base of 2-(azetidin-3-yl)-5-fluoropyridine is a volatile, highly hygroscopic oil that undergoes rapid oxidative degradation, leading to irreproducible yields in downstream coupling reactions. Furthermore, substituting the azetidine core with a piperidine ring significantly increases the lipophilicity (logD) and conformational flexibility of the resulting API, often leading to elevated off-target toxicity and poor aqueous solubility. Similarly, omitting the 5-fluoro substitution exposes the pyridine ring to rapid cytochrome P450-mediated oxidation, drastically reducing the metabolic half-life of downstream products. Therefore, procurement of the exact 5-fluoro, azetidine dihydrochloride form is mandatory for maintaining both synthetic reproducibility and optimal pharmacokinetic profiles [1].
Shift exit-vector by ~1.5 Å, altering kinase hinge-binding geometry or nAChR scaffold recognition.
Cause molar equiv. errors up to 48% if free base (MW 152) is substituted without correction.
Introduce up to 5% impurities, increasing risk of false positives in sensitive biological assays.
The dihydrochloride salt form is critical for industrial processability and long-term storage. While the free base of 2-(azetidin-3-yl)-5-fluoropyridine exists as a hygroscopic oil that degrades rapidly upon exposure to air and moisture, the dihydrochloride salt maintains exceptional purity over extended periods. Comparative stability assessments demonstrate that the salt form retains >99% purity for over 24 months under standard ambient storage, whereas the free base exhibits significant degradation and mass loss within 3 months [1].
| Evidence Dimension | Shelf-life stability and purity retention at 25°C |
| Target Compound Data | >99% purity retained at 24 months (dihydrochloride salt) |
| Comparator Or Baseline | <90% purity at 3 months (free base) |
| Quantified Difference | 8-fold increase in stable shelf life; elimination of hygroscopic degradation |
| Conditions | Ambient storage (25°C, 60% RH), HPLC purity analysis |
Procuring the dihydrochloride salt eliminates the need for specialized cold-chain storage and prevents yield losses associated with degraded or volatile free-base precursors.
The strategic placement of the fluorine atom at the 5-position of the pyridine ring provides a profound pharmacokinetic advantage by blocking a primary site of oxidative metabolism. In vitro human liver microsome (HLM) assays demonstrate that 5-fluoropyridine derivatives exhibit significantly lower intrinsic clearance rates compared to their unsubstituted counterparts. The electron-withdrawing nature of the fluorine also deactivates the ring toward electrophilic attack, further enhancing the overall metabolic robustness of the scaffold [1].
| Evidence Dimension | Intrinsic clearance (Cl_int) in human liver microsomes |
| Target Compound Data | ~15-20 µL/min/mg protein (5-fluoro analog) |
| Comparator Or Baseline | >50 µL/min/mg protein (unsubstituted pyridine analog) |
| Quantified Difference | >60% reduction in intrinsic clearance rate |
| Conditions | Human liver microsome (HLM) stability assay, 37°C, NADPH-dependent oxidation |
Selecting the 5-fluoro derivative directly translates to longer half-lives and lower dosing requirements for downstream active pharmaceutical ingredients.
Replacing a standard piperidine ring with an azetidine ring is a proven strategy to improve the physicochemical properties of drug candidates. The smaller, strained azetidine ring significantly reduces the overall lipophilicity (logD) of the molecule without sacrificing the basic amine functionality required for target engagement. This reduction in logD directly correlates with enhanced aqueous solubility and a reduced propensity for non-specific protein binding, making the azetidine derivative a superior building block for optimizing lead compounds [1].
| Evidence Dimension | Distribution coefficient (logD at pH 7.4) |
| Target Compound Data | logD ~0.5 to 1.0 (azetidine derivative) |
| Comparator Or Baseline | logD ~1.5 to 2.0 (piperidine derivative) |
| Quantified Difference | ~1.0 unit reduction in logD |
| Conditions | Octanol/water partition coefficient measurement at physiological pH |
Procuring the azetidine building block allows chemists to rescue poorly soluble lead series while maintaining the necessary basic pharmacophore.
The 5-fluoro substitution exerts a strong inductive electron-withdrawing effect, which predictably lowers the pKa of the adjacent pyridine nitrogen. While an unsubstituted pyridine typically has a pKa around 5.2, the 5-fluoropyridine moiety exhibits a pKa of approximately 3.2. This deliberate modulation ensures that the pyridine nitrogen remains largely unprotonated at physiological pH, thereby increasing the passive membrane permeability of the molecule and improving oral bioavailability in downstream applications [1].
| Evidence Dimension | pKa of the pyridine nitrogen |
| Target Compound Data | pKa ~3.2 (5-fluoropyridine) |
| Comparator Or Baseline | pKa ~5.2 (unsubstituted pyridine) |
| Quantified Difference | 2.0 unit reduction in pKa |
| Conditions | Aqueous titration at 25°C |
This precise pKa tuning is essential for optimizing the cell permeability and oral absorption profiles of resulting drug candidates.
Due to the lowered logD and modulated pKa provided by the azetidine and 5-fluoropyridine motifs, this compound is an ideal precursor for designing drugs that require high blood-brain barrier (BBB) permeability without excessive lipophilicity [1].
The 5-fluoro substitution blocks major CYP450 oxidation sites, making this building block highly suitable for incorporating into the hinge-binding regions of kinase inhibitors where metabolic half-life is a critical bottleneck [2].
The robust thermal stability and excellent solubility of the dihydrochloride salt form enable its direct use in automated, high-throughput cross-coupling and amidation reactions, preventing the line-clogging and degradation issues associated with free-base amines [3].